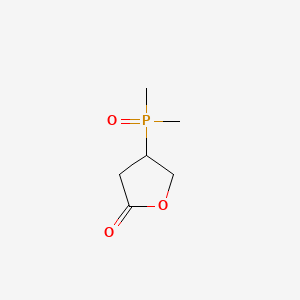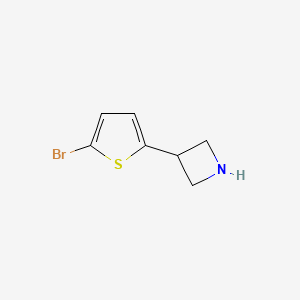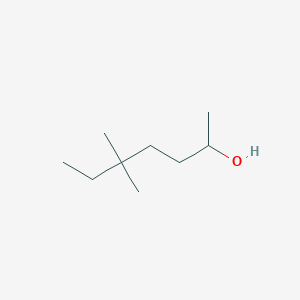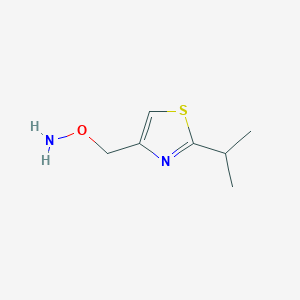
2-Chloro-5-ethenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-ethenylthiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its high reactivity and has been widely used in various fields of research, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-ethenylthiophene typically involves the chlorination of thiophene followed by the introduction of an ethenyl group. One common method includes the use of thiophene and dichloroethane in a reaction container, followed by the introduction of chlorine gas. The mixture is then heated and maintained at a specific temperature to facilitate the reaction. After cooling, the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and ethenylation processes. These methods are designed to maximize yield and minimize environmental impact. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and selectivity in the production process .
化学反応の分析
Types of Reactions
2-Chloro-5-ethenylthiophene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the sulfur atom, thiophenes are prone to electrophilic substitution reactions.
Nucleophilic Substitution: This compound can also undergo nucleophilic substitution reactions, often facilitated by strong bases.
Oxidation and Reduction: Oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid).
Nucleophilic Substitution: Strong bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate.
Reduction: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated thiophenes, while nucleophilic substitution can produce various substituted thiophenes .
科学的研究の応用
2-Chloro-5-ethenylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2-Chloro-5-ethenylthiophene involves its interaction with various molecular targets. The sulfur atom in the thiophene ring can participate in electron-donating interactions, making the compound reactive towards electrophiles. This reactivity allows it to form covalent bonds with target molecules, leading to various biological and chemical effects .
類似化合物との比較
Similar Compounds
2-Chloro-5-methylthiophene: Similar in structure but with a methyl group instead of an ethenyl group.
2-Chloro-5-nitrothiophene: Contains a nitro group, leading to different reactivity and applications.
2-Chloro-5-bromothiophene: Substituted with a bromine atom, affecting its chemical properties.
Uniqueness
Its high reactivity and versatility make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-chloro-5-ethenylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClS/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOHZIPWKWCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

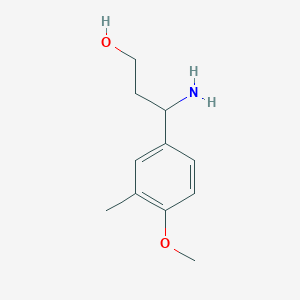
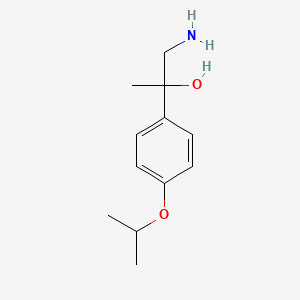

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
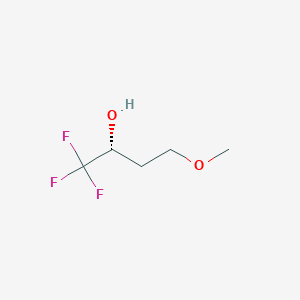
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

